4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 1391053-52-3
VCID: VC0134294
InChI: InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)/i1+1,11+1,17+1
SMILES: CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
Molecular Formula: C16H13NO4S
Molecular Weight: 318.321

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid

CAS No.: 1391053-52-3

Cat. No.: VC0134294

Molecular Formula: C16H13NO4S

Molecular Weight: 318.321

* For research use only. Not for human or veterinary use.

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid - 1391053-52-3

Specification

CAS No. 1391053-52-3
Molecular Formula C16H13NO4S
Molecular Weight 318.321
IUPAC Name 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid
Standard InChI InChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)/i1+1,11+1,17+1
Standard InChI Key LLWOSCPRJRUVST-DBSSFUHWSA-N
SMILES CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O

Introduction

Chemical Identity and Fundamental Properties

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid is a specialized organic compound featuring isotopic labeling at specific positions. The compound has been assigned CAS number 1391053-52-3 and possesses a molecular formula of C16H13NO4S with a molecular weight of 318.321 g/mol. This compound represents an important tool in analytical chemistry and pharmaceutical research due to its unique structural features and isotopic labeling pattern.

The compound's chemical identifiers and fundamental properties are summarized in the following table:

ParameterInformation
CAS Number1391053-52-3
Molecular FormulaC16H13NO4S
Molecular Weight318.321 g/mol
IUPAC Name4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid
Standard InChIInChI=1S/C16H13NO4S/c1-11-15(12-7-9-14(10-8-12)22(18,19)20)16(17-21-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,18,19,20)/i1+1,11+1,17+1
Standard InChIKeyLLWOSCPRJRUVST-DBSSFUHWSA-N
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)O
PubChem Compound ID71752898

The compound is classified for research purposes only, with specific restrictions against human or veterinary use. As an isotopically labeled compound, it serves specialized functions in analytical chemistry and pharmaceutical development.

Structural Characteristics

The molecule features several distinct structural components that contribute to its chemical behavior and applications:

  • A benzenesulfonic acid moiety, providing acidity and enhanced water solubility

  • An isoxazole heterocyclic ring (1,2-oxazol) connected to the benzene ring at position 4

  • A phenyl substituent at position 3 of the isoxazole ring

  • A methyl group at position 5 of the isoxazole ring

  • Strategic isotopic labeling: 13C in the methyl group, and both 13C and 15N in the isoxazole ring

These structural features create a molecule with both lipophilic and hydrophilic regions, influencing its solubility profile and interaction potential with biological systems.

Isotopic Labeling Pattern and Significance

The distinguishing feature of 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid is its specific isotopic labeling pattern, which includes:

  • Carbon-13 (13C) isotope label in the methyl group at position 5 of the isoxazole ring

  • Carbon-13 (13C) isotope label at position 5 of the isoxazole ring

  • Nitrogen-15 (15N) isotope label at position 2 of the isoxazole ring

This strategic isotope incorporation significantly enhances the compound's utility in various analytical applications. The isotope labeling creates distinct mass spectral patterns that facilitate identification and quantification in complex mixtures. Additionally, the 13C and 15N nuclei provide enhanced nuclear magnetic resonance (NMR) signals, enabling more detailed structural analysis and confirmation.

Benefits of Isotopic Labeling

The specific isotopic labeling in this compound offers several analytical advantages:

  • Enhanced Detection Sensitivity: The distinct isotopic signature allows for improved signal-to-noise ratios in mass spectrometry

  • Improved Structural Characterization: The labeled positions provide specific NMR signals that assist in structural elucidation

  • Internal Standardization: The compound can serve as an isotopically labeled internal standard for quantitative analysis

  • Metabolic Tracing: The isotopic labels enable tracking of the compound and its metabolites in biological systems

  • Pharmaceutical Quality Control: As "Valdecoxib Impurity D-13C2,15N," it serves as a reference standard for impurity profiling

Research Applications

4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid finds application in several research domains, particularly in analytical chemistry and pharmaceutical development.

Analytical Chemistry Applications

In analytical chemistry, this compound serves multiple functions:

  • Reference Standard: It provides a well-characterized reference material for method development and validation

  • Mass Spectrometry: The isotopic labeling creates distinct mass shifts that enhance detection specificity

  • NMR Spectroscopy: The 13C and 15N labels provide enhanced signals for specific atoms

  • Isotope Dilution Analysis: Enables highly accurate quantification through isotope dilution techniques

  • Method Development: Assists in developing sensitive and specific analytical methods for related compounds

Pharmaceutical Research Applications

The compound's relationship to valdecoxib indicates its significance in pharmaceutical research:

  • Impurity Profiling: Its designation as "Valdecoxib Impurity D-13C2,15N" suggests it serves as a reference standard for identifying and quantifying potential impurities in valdecoxib

  • Quality Control: The compound aids in establishing quality control parameters for pharmaceutical manufacturing

  • Regulatory Compliance: It supports compliance with regulatory requirements for impurity identification and quantification

  • Structure-Activity Relationship Studies: May provide insights into structure-activity relationships of related compounds

Relationship to Valdecoxib

The compound is identified as "Valdecoxib Impurity D-13C2,15N" in its synonyms, establishing a direct connection to the pharmaceutical agent valdecoxib. Valdecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor previously marketed as an anti-inflammatory drug.

Physical and Chemical Properties

Based on its structure, 4-(5-(113C)methyl-3-phenyl-(513C,215N)1,2-oxazol-4-yl)benzenesulfonic acid likely exhibits the following physical and chemical properties:

Physical Properties

  • Physical State: Likely a crystalline solid at ambient temperature

  • Solubility: The sulfonic acid group confers water solubility, while the aromatic and heterocyclic rings provide solubility in polar organic solvents

  • Stability: Expected to be stable under standard laboratory conditions when properly stored

  • Spectroscopic Properties: Exhibits characteristic UV absorption due to the aromatic and heterocyclic systems, with distinct NMR signals from the isotopically labeled positions

Chemical Properties

  • Acidity: The sulfonic acid group makes this compound moderately to strongly acidic

  • Reactivity: The sulfonic acid group can participate in salt formation and esterification reactions

  • Structural Rigidity: The conjugated aromatic systems confer structural rigidity to portions of the molecule

  • Functional Group Interactions: The nitrogen and oxygen atoms in the isoxazole ring can participate in hydrogen bonding interactions

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